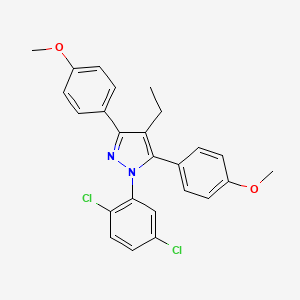![molecular formula C11H10F2N4OS B10894930 5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10894930.png)
5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide.
Formation of the Schiff Base: The Schiff base is formed by the condensation of the triazole derivative with 3-methoxybenzaldehyde under acidic or basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the Schiff base to the corresponding amine.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Functionalized triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Material Science: It can be incorporated into polymers or used as a building block for advanced materials.
Biology
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may exhibit similar activities.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound can be explored for its potential as a therapeutic agent in treating various diseases.
Diagnostic Tools: It can be used in the development of diagnostic assays or imaging agents.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide.
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol would depend on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes, receptors, or nucleic acids. The difluoromethyl group may enhance the compound’s binding affinity and stability, while the Schiff base can facilitate interactions with specific molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole structure with diverse biological activities.
Fluconazole: A triazole antifungal agent.
Voriconazole: Another triazole antifungal with a broader spectrum of activity.
Uniqueness
5-(difluoromethyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol is unique due to the presence of the difluoromethyl group and the Schiff base, which may confer enhanced biological activity and specificity compared to other triazole derivatives.
Propiedades
Fórmula molecular |
C11H10F2N4OS |
|---|---|
Peso molecular |
284.29 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4-[(E)-(3-methoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C11H10F2N4OS/c1-18-8-4-2-3-7(5-8)6-14-17-10(9(12)13)15-16-11(17)19/h2-6,9H,1H3,(H,16,19)/b14-6+ |
Clave InChI |
OTEUBFHYDFLSCV-MKMNVTDBSA-N |
SMILES isomérico |
COC1=CC=CC(=C1)/C=N/N2C(=NNC2=S)C(F)F |
SMILES canónico |
COC1=CC=CC(=C1)C=NN2C(=NNC2=S)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-chlorophenyl)carbonyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-1-[2-(1H-indol-3-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10894856.png)
![Ethyl 2-{[(2-chloropyridin-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B10894871.png)
![N-[2-(diethylamino)ethyl]-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B10894875.png)
![7-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-1-(propan-2-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894877.png)
![(2E)-3-{3-[(2-cyclohexylphenoxy)methyl]-4-methoxyphenyl}-1-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B10894883.png)
![(5Z)-2-(4-chloroanilino)-5-[(3-methoxy-2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B10894890.png)
![Benzene-1,4-diylbis{[4-(2-ethoxyphenyl)piperazin-1-yl]methanone}](/img/structure/B10894891.png)
![(5E)-5-{[1-(4-bromophenyl)-2,5-diphenyl-1H-pyrrol-3-yl]methylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B10894895.png)
![1,4,5,7-Tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B10894898.png)
![1-{2-[3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}-5-(4-chlorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B10894899.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(E)-[4-(benzyloxy)-3-iodo-5-methoxyphenyl]methylidene}acetohydrazide](/img/structure/B10894921.png)
![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10894937.png)
![2-[(4-Chlorobenzyl)sulfanyl]-5-methyl-1,3,4-thiadiazole](/img/structure/B10894942.png)
